1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the piperidine and imidazolidine intermediates. One common route involves the acylation of piperidine with 2-methoxybenzoyl chloride under basic conditions to form the 2-methoxybenzoylpiperidine intermediate. This intermediate is then reacted with phenylimidazolidine-2,4-dione in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the imidazolidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzoyl)piperidine: Shares the methoxybenzoyl and piperidine moieties but lacks the imidazolidine-2,4-dione group.
3-Phenylimidazolidine-2,4-dione: Contains the imidazolidine-2,4-dione and phenyl groups but lacks the piperidine and methoxybenzoyl moieties.
Uniqueness
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-(1-(2-Methoxybenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with various biological targets, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety and an imidazolidine core, which are known to influence its biological behavior. The presence of the methoxybenzoyl group enhances its lipophilicity and may contribute to its receptor binding properties.
Research indicates that the compound may interact with multiple receptors in the central nervous system (CNS), particularly those involved in dopaminergic signaling. The piperidine ring is often associated with compounds that exhibit affinity for dopamine D2 receptors, which play a critical role in various neurological functions.
Affinity for Receptors
Studies have shown that derivatives of similar structures exhibit significant binding affinities to dopamine D2 receptors. For instance, one study reported that a related compound demonstrated a Ki value of 54 nM for D2 DAR, suggesting that modifications in the structure can lead to enhanced receptor interactions . This indicates that this compound may also possess notable affinity for these receptors.
Pharmacological Effects
The biological activity of this compound has been evaluated through various assays:
Case Studies
Several case studies have explored the pharmacological potential of compounds similar to this compound:
- Dopamine Receptor Modulation : A study involving a series of piperidine derivatives highlighted their ability to modulate dopamine receptor activity, which could be leveraged for treating disorders such as schizophrenia and Parkinson's disease .
- Anxiolytic Properties : Another investigation into related compounds suggested potential anxiolytic effects based on their ability to enhance GABAergic transmission, indicating a possible therapeutic role in anxiety disorders .
- Neuroprotective Effects : Research has also pointed towards neuroprotective properties in similar imidazolidine derivatives, suggesting that this compound might offer protective effects against neurodegeneration .
Properties
IUPAC Name |
1-[1-(2-methoxybenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-19-10-6-5-9-18(19)21(27)23-13-11-16(12-14-23)24-15-20(26)25(22(24)28)17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBRLZPMLXXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.